REACTION_SMILES
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[CH3:25][S:26](=[O:27])[CH3:28].[CH3:4][S+:5]([CH3:6])[CH3:7].[Cl:8][c:9]1[cH:10][cH:11][c:12]([O:13][CH2:14][C:15](=[O:16])[c:17]2[cH:18][cH:19][c:20]([Br:22])[s:21]2)[cH:23][cH:24]1.[H-:1].[I-:3].[Na+:2]>>[CH2:4]1[C:15]([CH2:14][O:13][c:12]2[cH:11][cH:10][c:9]([Cl:8])[cH:24][cH:23]2)([c:17]2[cH:18][cH:19][c:20]([Br:22])[s:21]2)[O:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[S+](C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(COc1ccc(Cl)cc1)c1ccc(Br)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Clc1ccc(OCC2(c3ccc(Br)s3)CO2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |